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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

A comprehensive analysis of the structure-activity relationships (SAR) of pyridazin-3(2H)-one
derivatives reveals a versatile scaffold with tunable biological activities, positioning it as a
significant pharmacophore in drug discovery. This guide compares the performance of various
pyridazin-3(2H)-one derivatives across different therapeutic areas, supported by experimental
data, to provide researchers, scientists, and drug development professionals with a detailed
overview of the current landscape.

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory
properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and
phosphodiesterase 4 (PDE4).

Structure-Activity Relationship Summary:

The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the
nature and position of substituents on the core ring. For instance, 6-substituted-3(2H)-
pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent analgesic and
anti-inflammatory effects, with some compounds exceeding the activity of standard drugs like
aspirin and indomethacin.[1] Notably, the presence of an acetamide side chain linked to the
lactam nitrogen at the second position of the pyridazinone ring enhances analgesic and anti-
inflammatory actions with reduced ulcerogenic effects.[2] Furthermore, vicinally disubstituted
pyridazinones have been identified as potent and selective COX-2 inhibitors.[2] A series of
pyridazinone derivatives with an aryl or pyridyl moiety connected via an ethenyl spacer at
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position-6 have demonstrated high potency as COX-2 inhibitors with IC50 values in the
nanomolar range.[3]

Comparative Performance of Anti-inflammatory
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Anticancer Activity

The pyridazinone scaffold has emerged as a promising framework for the development of novel
anticancer agents, with derivatives showing activity against various cancer cell lines and
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molecular targets such as VEGFR-2.

Structure-Activity Relationship Summary:

The anticancer and antimicrobial activities of pyridazinone derivatives are intrinsically linked to
the heterocyclic pyridazine ring.[5] A series of diarylurea derivatives based on pyridazinone
scaffolds have been designed as analogs of sorafenib, a known multi-kinase inhibitor.[5][6]
These compounds have demonstrated significant anticancer activity, particularly against
melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.[6] The
introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring
has been shown to yield compounds with good anti-proliferative effects against gastric
adenocarcinoma cells.[7]

Comparative Performance of Anticancer Pyridazinone
Derivatives:

R Group
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ine
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Cardiovascular Activity

Pyridazinone derivatives have been investigated for their potential in treating cardiovascular
diseases, with many exhibiting vasodilator and antihypertensive properties.
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Structure-Activity Relationship Summary:

The cardiovascular effects of pyridazinone derivatives are diverse. For example, 6-[4-[2-[3-(5-
chloro-2-cyanophenoxy)-2-hydroxypropyl amino]-2-methylpropylamino]phenyl]- 4,5-dihydro-5-
methyl-3(2H)pyridazinone mono ethyl maleate (TZC-5665) and its primary metabolite, M-2,
have demonstrated negative chronotropic and inotropic effects, while M-2 alone showed a
potent positive inotropic effect.[2] Several 6-(4-substitutedphenyl)-3-pyridazinone derivatives
have exhibited potent vasorelaxant activity, with some compounds showing EC50 values
superior to classical vasodilators like hydralazine.[8] The incorporation of various substituents
at strategic positions on the pyridazinone ring has led to analogs with enhanced
pharmacological activity and favorable ADMET profiles.[8]

Comparative Performance of Cardiovascular

Pyridazinone Derivatives:
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Antimicrobial Activity

Pyridazinone derivatives have also been explored for their antimicrobial properties, showing
effectiveness against a range of bacterial and fungal strains.
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Structure-Activity Relationship Summary:

The antimicrobial activity of pyridazinone derivatives can be modulated by various
substitutions. A series of diarylurea derivatives based on the pyridazinone scaffold have shown
promising antimicrobial activity.[5] For instance, compound 10h exhibited potent antibacterial
activity against Staphylococcus aureus, while compound 8g showed significant antifungal
activity against Candida albicans.[5] Another study found that compounds 7 and 13 were
effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii with low MIC values.[10]
The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was
found to decrease antibacterial activity, whereas hydrolysis of the ester group enhanced activity
against Gram-negative bacteria.[11]

Comparative Performance of Antimicrobial Pyridazinone

Derivatives:

Compound ID Target Organism MIC (pg/mL) Reference
Staphylococcus

10h 16 [5]
aureus

89 Candida albicans 16 [5]
E. coli, S. aureus
(MRSA), S.

7 o 7.8 UM [11]
typhimurium, A.
baumannii
A. baumannii, P.

13 . 3.74 pM, 7.48 uM [11]
aeruginosa

3 S. aureus (MRSA) 4.52 uM [11]

Experimental Protocols
Carrageenan-Induced Rat Paw Edema (Anti-
inflammatory)

The anti-inflammatory activity of the synthesized compounds was evaluated using the
carrageenan-induced rat paw edema model. Wistar rats of either sex were divided into groups.
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The test compounds and a standard drug (e.g., ibuprofen) were administered orally. After 30
minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline was injected into the
sub-plantar region of the left hind paw of each rat. The paw volume was measured using a
plethysmometer at O, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage
inhibition of edema was calculated for each group relative to the control group.[4]

In Vitro COX-1/COX-2 Inhibition Assay (Anti-
inflammatory)

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX
inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The
peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were
calculated from the concentration-response curves.[3]

VEGFR-2 Kinase Inhibition Assay (Anticancer)

The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a
kinase assay kit. The assay measures the amount of ADP produced, which is then converted to
ATP. The newly synthesized ATP is used to generate a luminescent signal. The IC50 values
were determined by plotting the percentage of kinase activity against the logarithm of the
compound concentration.[5]

In Vitro Vasorelaxant Activity (Cardiovascular)

The vasorelaxant effects of the compounds were assessed on isolated rat thoracic aortic rings.
The aortic rings were suspended in organ baths containing Krebs-Henseleit solution and pre-
contracted with phenylephrine. Cumulative concentration-response curves were obtained by
adding the test compounds in a cumulative manner. The relaxant responses were expressed
as a percentage of the pre-contraction, and EC50 values were calculated.[9]

Minimum Inhibitory Concentration (MIC) Assay
(Antimicrobial)

The antimicrobial activity was determined by the twofold serial dilution method. The compounds
were dissolved in DMSO to prepare stock solutions. A series of dilutions of each compound
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were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The
wells were inoculated with a standardized suspension of the test microorganism. The MIC was

defined as the lowest concentration of the compound that completely inhibited visible growth of
the microorganism after incubation.[5][11]
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Caption: Key SAR insights for anti-inflammatory pyridazinone derivatives.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pdfs.semanticscholar.org/78ea/4d37e100823d80a9c37bd1136d9f2ae84d3e.pdf
https://www.benchchem.com/product/b1296910?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Synthesized
Pyridazinone Derivatives

In Vitro Screening VEGFR-2 Kinase
(e.g., NCI-60 cell line panel) Inhibition Assay

Identify Hit Compounds

(High %Gl) Determine IC50 values

Structure-Activity
Relationship Analysis

Lead Optimization

Click to download full resolution via product page

Caption: Workflow for anticancer evaluation of pyridazinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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